molecular formula C14H13N3OS B2385441 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine CAS No. 881040-00-2

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine

Cat. No. B2385441
M. Wt: 271.34
InChI Key: UYFQIOSRPOKBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine (ENNT) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a colorless solid with a molecular weight of 215.22 g/mol, and is soluble in polar solvents such as methanol and ethanol. ENNT has been studied for its potential applications in the fields of biochemistry and physiology, as well as for its use in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine involves the reaction of 2-amino-5-(1-ethoxy-2-naphthyl)thiadiazole with ethyl chloroformate followed by reaction with ammonia.

Starting Materials
2-amino-5-(1-ethoxy-2-naphthyl)thiadiazole, Ethyl chloroformate, Ammonia

Reaction
Step 1: 2-amino-5-(1-ethoxy-2-naphthyl)thiadiazole is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding carbamate intermediate., Step 2: The carbamate intermediate is then treated with ammonia to form the desired product, 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine., Overall reaction: 2-amino-5-(1-ethoxy-2-naphthyl)thiadiazole + Ethyl chloroformate + Ammonia → 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine + Ethanol + Hydrogen chloride

Scientific Research Applications

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in the synthesis of various organic compounds, such as amides and imidazoles, and has been shown to be a useful tool in the study of the structure and reactivity of organic molecules. Additionally, 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of heterocyclic compounds.

Mechanism Of Action

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine is believed to act as a Lewis acid, which is a type of acid that can form strong bonds with electron-rich molecules. This allows 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine to react with a variety of organic molecules, leading to the formation of new compounds. Additionally, 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine is believed to act as a catalyst in certain reactions, allowing for the formation of new compounds with fewer steps and less energy than traditional methods.

Biochemical And Physiological Effects

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine has been studied for its potential effects on biochemical and physiological processes. It has been shown to possess antioxidant and anti-inflammatory properties, as well as to have an inhibitory effect on the growth of certain cancer cells. Additionally, 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine has been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively non-toxic, making it safer to handle than many other organic compounds. Additionally, 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine is soluble in a variety of polar solvents, making it easy to work with in the lab. However, 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine does have some limitations. It is not as widely available as other organic compounds, and it is not as stable in solution as some other organic compounds.

Future Directions

There are several potential future directions for research into 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine. One potential area of research is the development of new synthesis methods for the compound, which could make it easier to obtain and use in the lab. Additionally, further research into the biochemical and physiological effects of 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine could lead to new applications for the compound in the fields of medicine and pharmacology. Finally, research into the mechanism of action of 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine could lead to the development of new catalysts and reagents for use in organic synthesis.

properties

IUPAC Name

5-(1-ethoxynaphthalen-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-2-18-12-10-6-4-3-5-9(10)7-8-11(12)13-16-17-14(15)19-13/h3-8H,2H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFQIOSRPOKBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC2=CC=CC=C21)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine

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